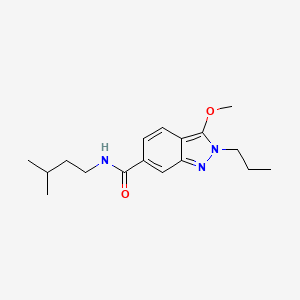

3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The reaction conditions often involve the use of transition metal catalysts, such as copper or palladium, under controlled temperatures and pressures . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:

- 1H-Indazole-3-carboxamide

- 2H-Indazole-4-carboxamide

- 3-Methyl-2H-indazole-6-carboxamide

These compounds share the indazole core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide, a member of the indazole family, is a synthetic compound characterized by its unique structural features, including a methoxy group and a carboxamide functional group. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H25N3O2

- Molecular Weight : 303.4 g/mol

- IUPAC Name : 3-methoxy-N-(3-methylbutyl)-2-propylindazole-6-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate receptor-mediated signaling pathways and inhibit specific enzymes, which can lead to diverse biological effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study focusing on EP4 antagonism, it was found to enhance cytotoxic CD8+ T cell-mediated antitumor immunity in syngeneic colon cancer models, leading to reduced tumor growth when administered alone or in combination with anti-PD-1 antibodies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators from activated mast cells by blocking calcium influx through CRAC channels. This action stabilizes mast cells and reduces the secretion of TNFα, a key pro-inflammatory cytokine .

Structure-Activity Relationship (SAR)

A systematic structure-activity relationship study has revealed that modifications in the indazole structure significantly impact its biological efficacy. The specific regiochemistry of the amide linker is crucial for inhibiting calcium influx and stabilizing mast cells .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 12d | 0.67 | CRAC channel blocker |

| 14 | <1 | EP4 antagonist |

Case Studies

- Study on Tumor Immunotherapy : A compound similar to this compound was identified as an EP4 antagonist that significantly impaired tumor growth in animal models by enhancing immune responses .

- Calcium Influx Inhibition : In vitro studies demonstrated that this compound effectively inhibited calcium influx in mast cells, leading to decreased secretion of pro-inflammatory mediators .

Potential Applications

The unique combination of functional groups in this compound positions it as a promising candidate for further research in:

- Cancer Therapy : As an immunotherapeutic agent targeting tumor microenvironments.

- Inflammatory Disorders : For the treatment of diseases characterized by excessive mast cell activation.

Properties

CAS No. |

919107-84-9 |

|---|---|

Molecular Formula |

C17H25N3O2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3-methoxy-N-(3-methylbutyl)-2-propylindazole-6-carboxamide |

InChI |

InChI=1S/C17H25N3O2/c1-5-10-20-17(22-4)14-7-6-13(11-15(14)19-20)16(21)18-9-8-12(2)3/h6-7,11-12H,5,8-10H2,1-4H3,(H,18,21) |

InChI Key |

AFDYOOXFEFLXAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.